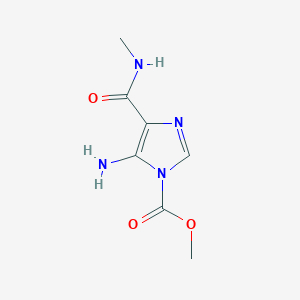![molecular formula C41H48BNO5 B13820935 Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is a complex organic compound with a unique structure that combines boron, chromen, and azanium moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium typically involves multiple steps. The initial step often includes the preparation of the boron-containing moiety, which can be achieved through the reaction of triphenylborane with butyl lithium. The chromen derivative can be synthesized via the Pechmann condensation reaction, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst. The final step involves the quaternization of the azanium moiety with the chromen derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The chromen moiety can be reduced to form dihydrochromen derivatives.
Substitution: The azanium moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Dihydrochromen derivatives.
Substitution: Substituted azanium derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can be used as a reagent for the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a building block for the synthesis of pharmacologically active molecules. Its boron moiety can be used for boron neutron capture therapy (BNCT) in cancer treatment.
Industry
In the materials science industry, this compound can be used in the development of advanced materials such as polymers and nanomaterials due to its ability to form stable and functionalized structures.
Mecanismo De Acción
The mechanism of action of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with biomolecules, while the chromen moiety can interact with enzymes and receptors. The azanium moiety can enhance the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar boron-containing compound used in organic synthesis.
Coumarin derivatives: Similar chromen-containing compounds with applications in medicinal chemistry.
Quaternary ammonium compounds: Similar azanium-containing compounds used in various industrial applications.
Uniqueness
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is unique due to its combination of boron, chromen, and azanium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C41H48BNO5 |
|---|---|
Peso molecular |
645.6 g/mol |
Nombre IUPAC |
butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C22H24B.C19H24NO5/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-13(2)19(22)24-9-8-20(3,4)12-14-10-18(21)25-17-11-15(23-5)6-7-16(14)17/h4-18H,2-3,19H2,1H3;6-7,10-11H,1,8-9,12H2,2-5H3/q-1;+1 |
Clave InChI |
UUCZZKIUQYESDD-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=C)C(=O)OCC[N+](C)(C)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)



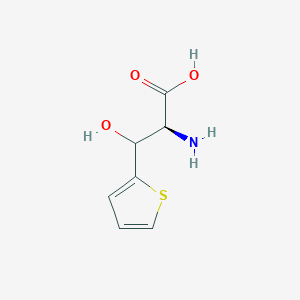
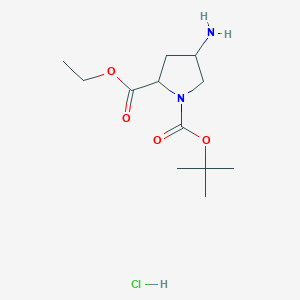
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
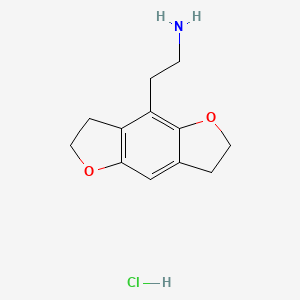
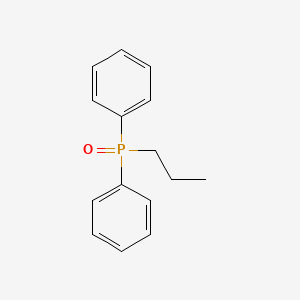

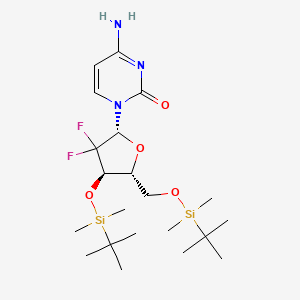
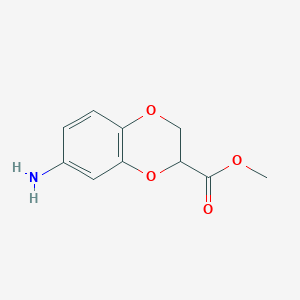
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
